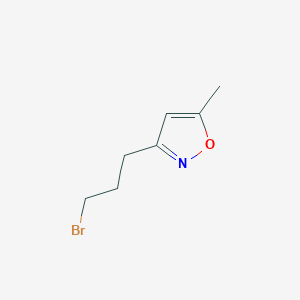

5-Methyl-3-(3-bromopropyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Organic Synthesis and Materials Science

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a prominent structure in medicinal chemistry. nih.govnih.gov Its unique structural features allow for a variety of non-covalent interactions, which can contribute to enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties of drug candidates. nih.gov The isoxazole moiety is found in numerous approved drugs, highlighting its therapeutic relevance. nih.gov

Beyond pharmaceuticals, isoxazole derivatives are also of interest in materials science. Their inherent dipole moments and potential for forming stable molecular arrangements make them promising candidates for the development of liquid crystals. google.com

Overview of Functionalized Isoxazole Derivatives

The versatility of the isoxazole ring is greatly expanded through functionalization, where various substituents are attached to the core structure. These functional groups can be tailored to modulate the molecule's biological activity or to serve as reactive handles for further synthetic transformations. nih.gov For instance, the introduction of aryl groups, alkyl chains, or halogens can significantly alter the properties and applications of the resulting isoxazole derivative. The development of novel synthetic strategies continues to broaden the accessible range of these valuable compounds. sciensage.info

The strategic placement of functional groups allows isoxazoles to act as key building blocks in the construction of more elaborate molecular architectures. smolecule.com This modular approach is a powerful tool in organic synthesis, enabling the creation of diverse libraries of compounds for screening and development.

Specific Research Focus: 5-Methyl-3-(3-bromopropyl)isoxazole as a Precursor Molecule

Within the vast family of functionalized isoxazoles, This compound stands out as a valuable synthetic intermediate. Its structure combines the stable 5-methylisoxazole (B1293550) core with a reactive 3-(3-bromopropyl) side chain. The presence of the bromine atom, a good leaving group, makes this compound an excellent electrophile for a variety of nucleophilic substitution reactions.

While specific research detailing the synthesis and reactions of this compound is not extensively documented in publicly available literature, its role as a precursor can be inferred from the well-established chemistry of alkyl halides. The bromopropyl group provides a reactive site for the introduction of a wide range of functional groups through reaction with various nucleophiles.

Proposed Synthesis:

The synthesis of 3,5-disubstituted isoxazoles is typically achieved through the cycloaddition of a nitrile oxide with an alkyne or the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov A plausible route to this compound could involve the reaction of 6-bromo-2-hexyne with a source of nitrile oxide, or the cyclization of a suitably substituted diketone with hydroxylamine.

Utility as a Precursor:

The primary utility of this compound lies in its ability to alkylate a diverse array of nucleophiles. This allows for the covalent attachment of the 5-methylisoxazole moiety to other molecular scaffolds. For example, it can be reacted with amines, thiols, alcohols, or carbanions to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. This versatility makes it a key building block for creating a library of new chemical entities with potential applications in medicinal chemistry and materials science.

The table below illustrates the potential reactions of this compound with various nucleophiles, leading to a range of functionalized isoxazole derivatives.

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | 3-(3-Aminopropyl)-5-methylisoxazole derivative |

| Thiol | Thiol or Thiolate Salt | 3-(3-Thiopropyl)-5-methylisoxazole derivative |

| Alcohol | Alcohol or Alkoxide Salt | 3-(3-Alkoxypropyl)-5-methylisoxazole derivative |

| Carbanion | Malonic Ester Enolate | Dialkyl 2-(3-(5-methylisoxazol-3-yl)propyl)malonate |

This ability to act as a molecular tether makes this compound a valuable tool for synthetic chemists seeking to incorporate the isoxazole scaffold into larger, more complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNO |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

3-(3-bromopropyl)-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C7H10BrNO/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

IZBRALONPKKCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 3 3 Bromopropyl Isoxazole

Strategies for Isoxazole (B147169) Ring Formation Bearing Alkyl and Halogenated Alkyl Substituents

The construction of the 3,5-disubstituted isoxazole core of 5-Methyl-3-(3-bromopropyl)isoxazole can be primarily achieved through two powerful and widely employed strategies: 1,3-dipolar cycloaddition reactions and condensation reactions with hydroxylamine (B1172632) derivatives.

1,3-Dipolar Cycloaddition Reactions in the Synthesis of 3,5-Disubstituted Isoxazoles

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone for the synthesis of 3,5-disubstituted isoxazoles. nih.govnih.gov This method offers a high degree of convergence and control over the substitution pattern of the resulting heterocyclic ring. nih.gov

The key intermediate for this synthesis is the nitrile oxide. For the preparation of this compound, the required precursors are a nitrile oxide bearing the 3-bromopropyl group and propyne (B1212725) as the alkyne dipolarophile. The requisite nitrile oxide, 4-bromobutyronitrile (B74502) oxide, can be generated in situ from various starting materials. Common methods for nitrile oxide generation include the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroxamoyl halides. nih.gov For instance, 4-bromobutyraldoxime can be converted to the corresponding hydroxamoyl chloride, which upon treatment with a base, eliminates HCl to yield the reactive 4-bromobutyronitrile oxide dipole. nih.gov

Once generated, the nitrile oxide readily undergoes a 1,3-dipolar cycloaddition with an alkyne. In this case, reaction with propyne would lead to the formation of the desired 5-methylisoxazole (B1293550) ring. The reaction is typically carried out in an inert solvent, and the nitrile oxide is generated slowly in the presence of the alkyne to minimize its dimerization into a furoxan byproduct.

A critical aspect of the [3+2] cycloaddition for synthesizing 3,5-disubstituted isoxazoles is controlling the regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the reaction between 4-bromobutyronitrile oxide and propyne, the desired product is this compound.

The regiochemical outcome is governed by both electronic and steric factors, as explained by frontier molecular orbital (FMO) theory. wpmucdn.com Generally, in thermal cycloadditions of nitrile oxides with terminal alkynes, the reaction is controlled by the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. For many nitrile oxides and terminal alkynes, this leads to the preferential formation of the 3,5-disubstituted isomer. The use of certain catalysts, such as copper or ruthenium, can also influence and even reverse the regioselectivity of the cycloaddition. nih.gov

The substituents on both the nitrile oxide and the alkyne play a significant role in the reaction rate and selectivity. wpmucdn.com Electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide can accelerate the reaction. In the synthesis of this compound, the methyl group on propyne is a weakly electron-donating group. The 3-bromopropyl group on the nitrile oxide is primarily an alkyl chain with an electron-withdrawing bromine atom at the γ-position. The electronic effect of this distant bromine atom on the reactivity of the nitrile oxide is expected to be modest. Steric hindrance can also affect the reaction; however, with propyne as the dipolarophile, steric effects are minimal.

Condensation Reactions with Hydroxylamine Derivatives for Isoxazole Annulation

An alternative and classical approach to isoxazole synthesis involves the condensation of a 1,3-dielectrophilic component with a hydroxylamine derivative. This method is particularly useful when the corresponding 1,3-dicarbonyl compound is readily accessible.

To synthesize this compound via this route, the required 1,3-dielectrophile would be 6-bromo-1,1-dimethoxyhexane-2,4-dione or a similar protected form of 6-bromohexane-2,4-dione. The reaction proceeds by treating this 1,3-diketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base.

The reaction mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic isoxazole ring. The regioselectivity of the initial condensation can sometimes be an issue with unsymmetrical 1,3-diketones, potentially leading to a mixture of isomeric isoxazoles. However, by carefully controlling the reaction conditions, such as pH, the desired isomer can often be obtained as the major product.

Optimized Conditions for Carbonyl Compound Reactivity

The synthesis of 3,5-disubstituted isoxazoles frequently originates from carbonyl compounds, which are converted into key intermediates like oximes or α,β-unsaturated ketones. The reactivity of these carbonyl precursors is crucial for efficient isoxazole ring formation. One fundamental approach involves the reaction of a carbonyl compound with hydroxylamine, often in the presence of a base like sodium acetate (B1210297), to furnish the corresponding oxime. nih.gov This oxime is a direct precursor to the nitrile oxide required for cycloaddition reactions.

Optimization often focuses on enhancing the electrophilicity of the carbonyl group to control regioselectivity, particularly in molecules with multiple carbonyl functionalities. nih.gov For instance, in the synthesis from 1,3-dicarbonyl compounds, reaction conditions can be tuned to allow hydroxylamine hydrochloride to react with only one carbonyl group, forming a mono-oxime intermediate which then cyclizes. nih.govnih.gov

Alternative strategies involve the use of α,β-unsaturated carbonyl compounds. These substrates can react with reagents like N-hydroxyl-4-toluenesulfonamide under mild conditions to yield 3,5-disubstituted isoxazoles with high regioselectivity. google.com The reaction of β-nitroenones with a reducing agent such as tin(II) chloride dihydrate also provides an effective route, tolerating various functional groups due to the mild conditions. chem-station.com The choice of solvent and catalyst, as detailed in the subsequent sections, plays a pivotal role in optimizing the outcomes of these carbonyl-based transformations.

Cycloisomerization Approaches to Isoxazole Systems

Cycloisomerization offers a powerful and atom-economical route to the isoxazole core by rearranging a linear precursor into the final heterocyclic ring. A prominent example is the cycloisomerization of α,β-acetylenic oximes. These reactions can be catalyzed by gold salts, such as AuCl₃, under moderate conditions to provide substituted isoxazoles in high yields. google.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting oxime. google.com

Another effective method involves the intramolecular cyclization of oximes derived from propargylamines. This transformation is typically mediated by a copper salt, like CuCl, following an initial oxidation of the propargylamine (B41283) to the corresponding oxime. google.com Furthermore, electrophile-induced cyclization represents a broad and efficient strategy. The cyclization of 2-alkyn-1-one O-methyl oximes, for example, can be initiated by various electrophiles, including iodine monochloride (ICl), to produce highly substituted 4-iodoisoxazoles under mild conditions. researchgate.net

Metal-Catalyzed Syntheses of Isoxazoles with Brominated Side Chains

Metal catalysts are instrumental in developing regioselective and efficient syntheses of complex isoxazoles, including those with functionalized side chains.

Palladium-Catalyzed Annulation/Functionalization

Palladium catalysis provides a versatile platform for constructing the isoxazole scaffold and introducing further complexity. While direct palladium-catalyzed synthesis of the target molecule is less common, related methods highlight its potential. For instance, palladium-catalyzed C–H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes have been developed for the synthesis of benzo[d]isoxazoles. nih.govyoutube.com

More relevant to the synthesis of precursors, palladium/copper-catalyzed Sonogashira coupling is a standard method for preparing the requisite ynone starting materials for subsequent cyclization into isoxazoles. researchgate.net Furthermore, 4-iodoisoxazoles, which can be synthesized via electrophilic cyclization, are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, allowing for the late-stage introduction of diverse substituents. researchgate.netrsc.org This offers a strategic route to elaborate the isoxazole core after its formation.

Copper-Mediated Cycloaddition Reactions

Copper catalysis is widely employed for the synthesis of 3,5-disubstituted isoxazoles, primarily through the [3+2] cycloaddition of nitrile oxides and alkynes. Copper(I) acetylides, generated in situ, readily react with nitrile oxides, providing reliable access to 3,4-disubstituted isoxazoles. google.com A one-pot, copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.

Various copper catalysts have been optimized for this transformation, including recyclable Cu/Al₂O₃ nanocomposites which facilitate the reaction under solvent-free ball-milling conditions. wpmucdn.com Another approach is the copper-catalyzed aerobic oxidative C–O bond formation, which accomplishes the intramolecular cyclization of enone oximes using Cu(OAc)₂ as the catalyst and molecular oxygen as a green oxidant. These copper-mediated methods are distinguished by their operational simplicity, functional group tolerance, and often mild reaction conditions.

Metal-Free Synthetic Routes to 3,5-Disubstituted Isoxazoles

To circumvent the cost and potential toxicity associated with metal catalysts, numerous metal-free synthetic routes have been established. The classic 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most fundamental of these methods. nih.gov Nitrile oxides can be generated in situ from aldoximes using common oxidizing agents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). nih.govnih.gov

Recent advancements include the use of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. Hypervalent iodine reagents, such as using a catalytic amount of iodobenzene (B50100) with m-chloroperbenzoic acid (m-CPBA), also provide an efficient, metal-free pathway for the oxidation of oximes to nitrile oxides for subsequent cycloaddition. Green chemistry principles have been incorporated through the use of alternative reaction media. Syntheses have been successfully performed in deep eutectic solvents (e.g., choline (B1196258) chloride:urea) or under ultrasonication, offering advantages like simplified work-up and improved yields. nih.govnih.gov An efficient method also describes the reaction of 1,3-dialkynes with hydroxylamine in DMSO under mild conditions.

Introduction of the Bromopropyl Moiety

The introduction of the 3-(3-bromopropyl) side chain onto the 5-methylisoxazole core can be achieved through two primary strategies: incorporating the chain via a functionalized alkyne during the cycloaddition step or by post-functionalization of a pre-formed isoxazole ring.

A direct and efficient approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne already containing the requisite functionality or a precursor. Specifically, the reaction of acetaldehyde (B116499) oxime (which generates methylnitrile oxide, CH₃CNO) with a five-carbon alkyne such as pent-4-yn-1-ol would yield 3-(3-hydroxypropyl)-5-methylisoxazole. This intermediate can then be readily converted to the target compound, this compound, using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Alternatively, a brominated isoxazole can be constructed directly. The 1,3-dipolar cycloaddition of dibromoformaldoxime with an alkyne is a known method for producing 3-bromoisoxazoles. google.comchem-station.com For instance, reacting dibromoformaldoxime with propyne would yield 3-bromo-5-methylisoxazole. Subsequent alkylation at the 3-position is generally challenging. Therefore, the more convergent strategy involves building the isoxazole ring with a side chain that can be easily converted to the desired bromopropyl group.

Post-Cyclization Functionalization Strategies at the C-3 Position

One of the prominent methods for the synthesis of this compound involves the initial formation of a 5-methylisoxazole scaffold followed by the introduction of the 3-bromopropyl group. This strategy allows for a modular approach to a variety of 3-substituted 5-methylisoxazoles.

A common route begins with the synthesis of 3-amino-5-methylisoxazole (B124983). This intermediate is a versatile building block for further functionalization. Various methods for the preparation of 3-amino-5-methylisoxazole have been reported, often starting from readily available materials like ethyl acetoacetate (B1235776) and hydroxylamine. One documented synthesis involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride and a base, followed by a series of transformations to yield the desired amino-substituted isoxazole. google.com

Another approach involves the creation of a 3-(3-hydroxypropyl)-5-methylisoxazole intermediate. This alcohol can then be subjected to a bromination reaction to yield the final product. The synthesis of the alcohol precursor can be achieved through the reaction of a suitable isoxazole intermediate with a three-carbon synthon. The subsequent bromination is typically carried out using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (PPh₃/CBr₄). While specific yields for the synthesis of this compound via this exact route are not extensively documented in publicly available literature, the individual steps are well-established transformations in organic synthesis.

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1 | 5-Methylisoxazole derivative (e.g., 3-lithio-5-methylisoxazole) | 3-bromo-1-propanol or protected equivalent | 3-(3-hydroxypropyl)-5-methylisoxazole | Varies |

| 2 | 3-(3-Hydroxypropyl)-5-methylisoxazole | PBr₃ or PPh₃/CBr₄ | This compound | Varies |

This table represents a generalized synthetic pathway. Actual yields are dependent on specific reaction conditions and the nature of the starting materials.

Direct Incorporation of Bromopropyl Precursors

An alternative and often more direct strategy involves the use of a precursor that already contains the 3-bromopropyl chain in the construction of the isoxazole ring. The most common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govwikipedia.org

In this context, the synthesis of this compound can be envisioned through the reaction of acetonitrile (B52724) oxide (generated in situ from acetaldoxime) with 5-bromo-1-pentyne. The regioselectivity of this cycloaddition is crucial for obtaining the desired 3,5-disubstituted isoxazole isomer. The reaction conditions, including the method of nitrile oxide generation and the solvent, can influence the outcome.

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Alkyne) | Key Reagents/Conditions | Product |

| Acetaldoxime | 5-Bromo-1-pentyne | Dehydrating agent (e.g., NCS, bleach) | This compound |

This table outlines a potential direct synthetic route. The efficiency and regioselectivity would need to be empirically determined.

Chemical Reactivity and Transformation Studies of 5 Methyl 3 3 Bromopropyl Isoxazole

Reactivity of the Bromopropyl Side Chain

The 3-(3-bromopropyl) side chain attached to the 5-methylisoxazole (B1293550) core is the primary site of reactivity for this molecule. The presence of a terminal bromine atom, a good leaving group, on a flexible three-carbon chain allows for a variety of chemical transformations.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The carbon atom bonded to the bromine in the bromopropyl side chain is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a single, concerted step. The flexibility of the propyl chain and the primary nature of the alkyl halide favor the SN2 pathway over the SN1 mechanism, which would involve the formation of a less stable primary carbocation.

The reaction of 5-Methyl-3-(3-bromopropyl)isoxazole with various nucleophiles leads to the formation of a diverse range of derivatives. These transformations are fundamental in building more complex molecules.

Amine Derivatives: Treatment of this compound with primary or secondary amines results in the formation of the corresponding amine derivatives. For instance, reaction with secondary amines yields previously unknown aminoisoxazoles. researchgate.net This reaction is a standard method for introducing nitrogen-containing functional groups.

Ether Derivatives: Alkylation of alcohols or phenols with this compound under basic conditions, such as in the Williamson ether synthesis, would yield ether derivatives. researchgate.net Although specific examples with this exact substrate are not detailed in the provided results, the reaction of similar 3-(chloromethyl)-5-phenylisoxazoles with phenols demonstrates this type of transformation. researchgate.net

Thioether Derivatives: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. For example, reacting 5-(4-substituted phenyl)-1,3,4-oxadiazole-2-thiols with alkyl halides leads to S-alkylation, a similar transformation. nih.gov

Ester Derivatives: Carboxylate salts can act as nucleophiles to displace the bromide, forming ester derivatives. This provides a route to connect the isoxazole (B147169) moiety to other molecules via an ester linkage. The transesterification of related 5-amino-3-methyl-4-isoxazolecarboxylic acid ethyl ester to the corresponding methyl ester highlights the reactivity of ester groups in the isoxazole system. google.com

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Product Class | General Structure |

|---|---|---|

| R¹R²NH | Amine | 5-Methyl-3-(3-(N,N-dialkylamino)propyl)isoxazole |

| R-OH | Ether | 5-Methyl-3-(3-alkoxypropyl)isoxazole |

| R-SH | Thioether | 5-Methyl-3-(3-(alkylthio)propyl)isoxazole |

| R-COO⁻ | Ester | 5-Methyl-3-(3-(acyloxy)propyl)isoxazole |

The presence of a nucleophilic center within the same molecule can lead to intramolecular cyclization reactions. For instance, if a nucleophile is introduced at the 5-methyl group or on a substituent attached to it, it could potentially attack the electrophilic carbon of the bromopropyl chain, leading to the formation of a new ring system fused to the isoxazole. While direct examples for this compound are not provided, intramolecular cyclizations are a known reaction pathway for related isoxazole derivatives. For example, isoxazolyl enamines can be converted to isoxazolopyrimidinones through intramolecular cyclization. imist.ma

Elimination Reactions to Form Unsaturated Linkers

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism). This would result in the formation of 5-Methyl-3-(prop-2-en-1-yl)isoxazole, creating an unsaturated linker. This transformation introduces a double bond that can be further functionalized, for example, through addition reactions or as a monomer in polymerization reactions.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in the bromopropyl side chain can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgnih.gov While typically used for sp²-hybridized carbons, adaptations for sp³-hybridized carbons exist. Reacting this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of 5-Methyl-3-(3-arylpropyl)isoxazole. This reaction would attach an aromatic ring to the propyl side chain, significantly increasing the molecular complexity. The success of Suzuki-Miyaura couplings on various bromo-substituted isoxazoles suggests the feasibility of this transformation. researchgate.net

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. thieme-connect.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgjk-sci.com

In the context of this compound, the reactive site for this transformation is the sp³-hybridized carbon bearing the bromine atom. While Sonogashira couplings are most common for sp² halides, their application to unactivated alkyl bromides has been demonstrated. organic-chemistry.org This allows for the direct alkynylation of the propyl side chain, extending the carbon framework and introducing a versatile alkyne moiety for further chemical transformations.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the alkyl bromide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. jk-sci.com Key to the success of coupling unactivated alkyl bromides is the selection of appropriate ligands that can facilitate the oxidative addition step and prevent side reactions.

Table 1: Representative Conditions for Sonogashira Coupling of Alkyl Bromides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | jk-sci.com |

| Co-catalyst | Copper(I) iodide (CuI) | nih.gov |

| Base | Triethylamine (B128534) (Et₃N) or Diethylamine (Et₂NH) | jk-sci.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃) (often integral to the catalyst) | nih.gov |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), or Dimethylformamide (DMF) | jk-sci.comnih.gov |

| Temperature | Room Temperature to 65 °C | organic-chemistry.org |

Heck Reactions and Related Olefinations

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.orgnih.gov Similar to the Sonogashira coupling, the Heck reaction can be adapted for use with alkyl halides, including the 3-bromopropyl group of the title compound. nih.gov

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the alkyl bromide, forming an alkyl-palladium(II) intermediate. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to form the olefinated product and reductive elimination of H-Pd-X, which, in the presence of a base, regenerates the active Pd(0) catalyst. libretexts.org

The reaction of this compound with various alkenes, such as styrenes or acrylates, under Heck conditions would yield the corresponding 3-(alkenylpropyl)isoxazole derivatives. The choice of catalyst, ligands, base, and solvent is critical to optimize yield and control regioselectivity.

Table 2: Typical Conditions for Heck Reaction of Alkyl Halides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) | wikipedia.orgnih.gov |

| Base | Triethylamine (Et₃N), Sodium acetate (NaOAc), Potassium carbonate (K₂CO₃) | nih.gov |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | nih.gov |

| Temperature | 80 - 140 °C | nih.gov |

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the nitrogen and oxygen atoms and the weak N-O bond. thieme-connect.com

Direct Functionalization at the C-4 Position of the Isoxazole Ring

Direct C-H activation has emerged as a powerful strategy for functionalizing heteroaromatic rings without pre-installed leaving groups. For 3,5-disubstituted isoxazoles like this compound, the C-4 position is the sole available site on the ring for such transformations.

Research has demonstrated that palladium-catalyzed direct arylation at the C-4 position is a viable methodology. researchgate.net This approach typically involves reacting the isoxazole substrate with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. These methods provide a direct route to 3,4,5-trisubstituted isoxazoles, which are valuable scaffolds in medicinal chemistry. nih.gov For example, C-4 arylation of 3,5-disubstituted isoxazoles has been successfully achieved using aryl bromides as the coupling partner. researchgate.net

Table 3: Conditions for Palladium-Catalyzed C-4 Arylation of 3,5-Disubstituted Isoxazoles

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | researchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | researchgate.net |

| Base | Potassium carbonate (K₂CO₃) | researchgate.net |

| Solvent | N,N-Dimethylacetamide (DMA) | researchgate.net |

| Temperature | 150 °C | researchgate.net |

While electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic systems, its application to isoxazoles has limitations. wikipedia.org In principle, for an unsubstituted isoxazole, electrophilic attack occurs preferentially at the C-4 position. reddit.com However, the isoxazole ring is considered electron-deficient compared to benzene, which deactivates it towards many electrophilic substitutions.

A significant limitation arises in Friedel-Crafts reactions, which require a Lewis acid catalyst (e.g., AlCl₃). chemistrysteps.com The basic nitrogen atom of the isoxazole ring can coordinate strongly with the Lewis acid. This interaction forms a positively charged complex, which strongly deactivates the ring and prevents the electrophilic substitution from occurring. chemistrysteps.comlibretexts.org

Given these limitations, alternative strategies are often employed. One powerful alternative is the electrophilic cyclization of a pre-functionalized acyclic precursor. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophilic halogen source, such as iodine monochloride (ICl) or bromine (Br₂), to directly install a halogen at the C-4 position. nih.govacs.org This 4-halo-isoxazole can then readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), providing versatile access to a wide range of 3,4,5-trisubstituted isoxazoles that are not accessible via direct EAS. nih.gov

Stability and Transformations Under Varying Reaction Conditions

The stability of the isoxazole ring is highly dependent on the reaction conditions, with the N-O bond being the most susceptible linkage.

Acidic Conditions : The isoxazole ring is generally stable under moderately acidic conditions. Many synthetic procedures, including cycloadditions to form the ring, are performed in the presence of acid without significant degradation. nih.gov However, strong, non-nucleophilic acids can protonate the ring nitrogen, which may alter its reactivity but does not typically cause cleavage.

Basic Conditions : The isoxazole ring is known to be unstable under strong basic conditions. thieme-connect.com Base-catalyzed ring-opening is a common transformation, proceeding via deprotonation at the C-4 position (if available) or attack at a ring carbon, leading to the cleavage of the weak N-O bond and formation of various acyclic products, such as β-ketonitriles or enaminones.

Reductive Conditions : The N-O bond of the isoxazole ring is readily cleaved under a variety of reductive conditions. This transformation is a synthetically useful way to unmask a 1,3-dicarbonyl or related functional group. Common methods for reductive ring cleavage include catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), or treatment with dissolving metals (e.g., Na/NH₃) or other reducing agents like tin(II) chloride. rsc.orgrsc.org For example, the irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine leads to reductive cleavage of the ring. rsc.org

Oxidative Conditions : The isoxazole ring is generally robust and resistant to many common oxidizing agents. Its aromatic character provides a degree of stability. For example, isoxazolines are often oxidized to isoxazoles using reagents like manganese dioxide (MnO₂), demonstrating the stability of the isoxazole product under these oxidative conditions. However, harsh oxidative conditions, similar to those that cause decomposition in highly activated phenols, can lead to degradation of the ring. libretexts.org

Ring-Opening Reactions and Subsequent Rearrangements

The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often following an initial activation step. In the case of this compound, the intramolecular cyclization of the bromopropyl chain leads to the formation of a bicyclic isoxazolium salt. This quaternization of the ring nitrogen significantly activates the isoxazole system towards nucleophilic attack and subsequent rearrangement.

One notable rearrangement pathway for N-alkylated isoxazolium salts is the base-catalyzed rearrangement. researchgate.net This type of transformation typically involves the initial attack of a base at the C5 position of the isoxazole ring, leading to a cascade of bond cleavage and formation events. While direct experimental data for the specific isoxazolium salt derived from this compound is not prevalent in the literature, analogous systems suggest a plausible reaction mechanism. The process is initiated by deprotonation at a position alpha to the isoxazole ring or direct nucleophilic attack on the ring itself, which can lead to the cleavage of the weak N-O bond, a characteristic feature of isoxazoles.

Another potential mode of ring-opening is through reductive cleavage. Treatment of isoxazoles with reducing agents can lead to the scission of the N-O bond, yielding various products depending on the substrate and reaction conditions. For instance, catalytic hydrogenation can reduce the isoxazole to an enaminoketone, which may exist in equilibrium with other tautomeric forms.

Furthermore, certain isoxazoles have been shown to undergo ring-opening upon treatment with electrophilic agents like fluorinating reagents. researchgate.netorganic-chemistry.orgchemrxiv.org While this has been demonstrated on different substituted isoxazoles, it highlights the susceptibility of the isoxazole ring to cleavage under specific electrophilic conditions, which could potentially be applied to derivatives of this compound after suitable functional group manipulation.

The table below summarizes potential ring-opening reactions and the types of products that could be expected from the isoxazolium salt intermediate.

| Reagent/Condition | Intermediate | Expected Product Type | Plausible Subsequent Reaction |

| Base (e.g., OH⁻, RO⁻) | Bicyclic Isoxazolium Salt | Open-chain enaminone or rearranged heterocycle | Further cyclization or fragmentation |

| Reducing Agents (e.g., H₂/Pd) | Bicyclic Isoxazolium Salt | Partially or fully reduced bicyclic amine | Ring contraction or expansion |

| Nucleophiles (e.g., CN⁻, N₃⁻) | Bicyclic Isoxazolium Salt | Ring-opened adducts | Intramolecular cyclization of the new functional group |

Potential for Fused Heterocycle Formation (e.g., bicyclic or tricyclic systems)

The presence of the 3-bromopropyl substituent on the 5-methylisoxazole core is a key structural feature that enables the formation of fused heterocyclic systems. The primary pathway for this is through intramolecular cyclization, where the terminal bromine atom is displaced by the nucleophilic nitrogen of the isoxazole ring. This process, known as intramolecular N-alkylation, would lead to the formation of a six-membered ring fused to the isoxazole, resulting in a bicyclic isoxazolium salt.

The general transformation can be represented as follows:

The feasibility of such intramolecular cycloadditions to form bicyclic and even tricyclic systems containing an isoxazole ring is well-documented for various substrates. nih.govmdpi.comresearchgate.netmdpi.com These reactions are often promoted by heat or the use of a non-nucleophilic base to facilitate the cyclization.

Once the bicyclic isoxazolium salt is formed, it can serve as a versatile intermediate for the synthesis of more complex tricyclic systems. For example, if the methyl group at the 5-position were to be functionalized with a suitable tether and a reactive group, a subsequent intramolecular reaction could lead to the formation of a third ring. The reactivity of the isoxazolium system itself can also be harnessed. As mentioned, base-catalyzed rearrangements of the bicyclic system could lead to the formation of new heterocyclic cores. researchgate.net

The following table outlines potential fused heterocyclic systems that could be synthesized from this compound and the general synthetic strategies.

| Target Heterocycle Type | Synthetic Strategy | Key Intermediate |

| Bicyclic (e.g., Isoxazolo[2,3-a]pyridine derivative) | Intramolecular N-alkylation | This compound |

| Tricyclic | Further annulation onto the bicyclic system | 2,3-dihydro-7-methylisoxazolo[2,3-a]pyridin-4-ium salt |

| Rearranged Bicyclic/Tricyclic Systems | Base-catalyzed rearrangement of the isoxazolium salt | Bicyclic Isoxazolium Salt |

Advanced Spectroscopic and Spectrometric Characterization of 5 Methyl 3 3 Bromopropyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 5-Methyl-3-(3-bromopropyl)isoxazole is fundamental to identifying the various proton environments within the molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl group, the isoxazole (B147169) ring proton, and the protons of the 3-bromopropyl side chain.

Based on data from related isoxazole structures, the chemical shifts can be predicted. rsc.orgnih.gov The methyl protons (CH₃) at the C-5 position of the isoxazole ring are anticipated to appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. rsc.org The single proton on the isoxazole ring (H-4) is expected to resonate as a singlet further downfield, likely in the range of δ 6.0-6.5 ppm, a characteristic region for isoxazole ring protons. rsc.org

The protons of the 3-bromopropyl chain would present as a more complex pattern. The methylene (B1212753) group adjacent to the isoxazole ring (at C-3) is expected to appear as a triplet. The central methylene group of the propyl chain would likely be a multiplet, resulting from coupling to the adjacent methylene groups. The terminal methylene group, being directly attached to the electronegative bromine atom, would be the most deshielded of the propyl chain protons, appearing as a triplet at the lowest field among the chain's signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 5-CH₃ | 2.4 - 2.6 | Singlet |

| Isoxazole H-4 | 6.0 - 6.5 | Singlet |

| -CH₂- (adjacent to isoxazole) | 2.8 - 3.1 | Triplet |

| -CH₂- (central) | 2.1 - 2.4 | Multiplet |

| -CH₂-Br | 3.4 - 3.7 | Triplet |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-¹³ NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, revealing the number of different carbon environments and their hybridization states.

The isoxazole ring carbons are characteristic. The C-5 carbon, bearing the methyl group, and the C-3 carbon, attached to the propyl chain, are expected to resonate at approximately δ 170-175 ppm and δ 160-165 ppm, respectively. rsc.orgnih.gov The C-4 carbon of the isoxazole ring is anticipated to appear at a higher field, around δ 95-100 ppm. rsc.org The methyl carbon (5-CH₃) will have a signal in the upfield region, typically δ 10-15 ppm. rsc.org

For the 3-bromopropyl side chain, the carbon directly bonded to the bromine atom (-CH₂-Br) will be the most downfield of the three, likely in the range of δ 30-35 ppm. The other two methylene carbons will have signals at slightly higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (Isoxazole) | 160 - 165 |

| C-4 (Isoxazole) | 95 - 100 |

| C-5 (Isoxazole) | 170 - 175 |

| 5-CH₃ | 10 - 15 |

| -CH₂- (adjacent to isoxazole) | 25 - 30 |

| -CH₂- (central) | 30 - 35 |

| -CH₂-Br | 30 - 35 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity and spatial relationships between atoms, which is essential for the definitive structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, strong cross-peaks would be expected between the adjacent methylene protons of the bromopropyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the methyl protons and the methyl carbon, the isoxazole H-4 proton and the C-4 carbon, and each of the methylene protons with their respective carbons in the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the methyl protons (5-CH₃) and the isoxazole ring carbons C-5 and C-4. Also, the protons of the methylene group adjacent to the isoxazole ring would show a correlation to the C-3 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a small molecule like this compound, NOESY could reveal through-space interactions between the methyl protons and the isoxazole H-4 proton, helping to confirm their relative positions on the ring.

Halogen NMR (e.g., ⁷⁹Br, ⁸¹Br if applicable for specific studies)

Direct detection of halogen nuclei like ⁷⁹Br and ⁸¹Br in covalently bonded organic molecules by NMR is generally challenging. This is because both isotopes are quadrupolar nuclei (spin > 1/2), which often leads to very broad signals that can be difficult to observe with standard high-resolution NMR spectrometers.

However, in specific research contexts, such as relaxation studies or in the presence of highly symmetric electronic environments, bromine NMR could potentially provide information. ⁸¹Br is often the preferred nucleus for liquid-state NMR studies due to its narrower signal compared to ⁷⁹Br. For a molecule like this compound, the application of ⁷⁹Br or ⁸¹Br NMR would likely be for specialized studies rather than routine characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₁₀BrNO), HRMS would be used to confirm its molecular formula.

The expected exact mass for the molecular ion [M]⁺ can be calculated with high precision. Furthermore, due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would show a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Analysis of various isoxazole derivatives by HRMS has shown the utility of this technique in confirming their elemental composition. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is an indispensable tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In the case of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion ([M]⁺˙) and subsequent fragmentation, providing a unique fingerprint of the molecule.

The fragmentation of the isoxazole ring itself is a complex process. Studies on the parent isoxazole molecule have shown that its fragmentation mechanism involves ring cleavage and rearrangement. academie-sciences.fr For this compound, the fragmentation is expected to be influenced by the substituents. The presence of a bromine atom, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), would lead to distinctive doublets for bromine-containing fragments in the mass spectrum.

The fragmentation of the 3-bromopropyl side chain is anticipated to follow established patterns for alkyl halides. youtube.com Alpha-cleavage (cleavage of the C-C bond adjacent to the bromine-bearing carbon) and cleavage of the C-Br bond are common fragmentation pathways.

Key expected fragmentation pathways for this compound include:

Loss of the bromine atom: This would result in a fragment ion [M-Br]⁺.

Cleavage of the propyl chain: Fragmentation at different points along the propyl chain would lead to various fragment ions. For instance, cleavage of the C-C bond beta to the isoxazole ring would generate a stable isoxazolylmethyl cation.

McLafferty-type rearrangement: If applicable, this could lead to the elimination of a neutral molecule.

Ring fragmentation: The isoxazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

A hypothetical fragmentation pattern is presented in the table below.

| Predicted m/z | Proposed Fragment Ion |

| 217/219 | [M]⁺˙ Molecular ion |

| 138 | [M-Br]⁺ |

| 110 | [M-CH₂CH₂Br]⁺ (isoxazolylmethyl cation) |

| 96 | [5-Methylisoxazole-3-yl]⁺ |

| 82 | Fragmentation of the isoxazole ring |

| 43 | [C₃H₇]⁺ or further fragmentation |

This table presents predicted values based on general fragmentation principles and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the isoxazole ring, the methyl group, the propyl chain, and the carbon-bromine bond.

Studies on related compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, provide valuable information on the vibrational modes of the 5-methylisoxazole (B1293550) core. nih.gov The key expected IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3120-3150 | =C-H stretching (isoxazole ring) |

| ~2960-2850 | C-H stretching (methyl and propyl groups) |

| ~1610-1580 | C=N stretching (isoxazole ring) |

| ~1465-1440 | C-H bending (methyl and methylene groups) |

| ~1420-1380 | C=C stretching (isoxazole ring) |

| ~1380 | C-H symmetric bending (methyl group) |

| ~1150-1050 | C-O-N stretching (isoxazole ring) |

| ~600-500 | C-Br stretching |

This table presents expected absorption ranges and requires experimental verification.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal characteristic signals for the isoxazole ring and the alkyl halide side chain.

Based on data from analogous compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid, specific Raman shifts can be predicted. nih.gov The aromatic C=C and C=N stretching vibrations of the isoxazole ring are expected to be prominent in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl groups will also be observable.

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3120-3150 | =C-H stretching (isoxazole ring) |

| ~2960-2850 | C-H stretching (methyl and propyl groups) |

| ~1610-1580 | C=N stretching (isoxazole ring) |

| ~1465-1440 | C-H bending (methyl and methylene groups) |

| ~1420-1380 | C=C stretching (isoxazole ring) |

| ~600-500 | C-Br stretching |

This table presents expected Raman shifts and requires experimental verification.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the absence of an extended conjugated system means that significant absorption in the visible region is not expected.

The UV spectrum is anticipated to be dominated by electronic transitions within the isoxazole ring. These transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

Based on studies of simple isoxazoles, the following UV absorption maxima can be predicted.

| Predicted λmax (nm) | Electronic Transition |

| ~210-230 | π → π |

| ~260-280 | n → π |

This table presents predicted absorption maxima and requires experimental verification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, the analysis of related 3,5-disubstituted isoxazole structures can provide valuable insights into its expected solid-state conformation. nih.gov

The isoxazole ring is a planar, five-membered heterocycle. The bond lengths and angles within the ring are well-established from studies on various isoxazole derivatives. The 3-bromopropyl side chain will exhibit conformational flexibility, and its preferred orientation in the crystal lattice will be influenced by intermolecular interactions such as van der Waals forces and potentially weak hydrogen bonds.

A hypothetical set of crystallographic parameters for this compound is presented below, based on the analysis of similar structures.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Bond Lengths (Å) | C=N: ~1.30-1.32, C-O: ~1.34-1.36, N-O: ~1.40-1.42, C-C (ring): ~1.36-1.43, C-C (alkyl): ~1.52-1.54, C-Br: ~1.93-1.97 |

| Key Bond Angles (°) | Angles within the isoxazole ring: ~105-112 |

This table presents hypothetical data based on related crystal structures and requires experimental determination.

Computational and Theoretical Investigations of 5 Methyl 3 3 Bromopropyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules. For 5-Methyl-3-(3-bromopropyl)isoxazole, these methods can elucidate the interplay between the isoxazole (B147169) ring, the methyl group, and the bromopropyl side chain.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons. For analogous isoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), have been successfully employed to predict their electronic structures. researchgate.netresearchgate.net

It is anticipated that the geometry of this compound would be characterized by the planarity of the isoxazole ring. The bromopropyl chain, however, would introduce conformational flexibility. The electronic structure would be significantly influenced by the electronegative oxygen and nitrogen atoms in the isoxazole ring and the bromine atom on the alkyl chain.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. researchgate.netcsic.es

In studies of various isoxazole derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. csic.es For this compound, the HOMO is expected to have significant contributions from the isoxazole ring and the bromine atom, while the LUMO would likely be centered on the isoxazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

| Parameter | Definition | Typical Calculated Value (eV) for an Isoxazole Derivative |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.3 to 5.0 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.15 to 2.5 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.05 to -5.0 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | 3.2 to 5.0 |

Note: The values in the table are representative and derived from studies on various isoxazole derivatives. researchgate.netcsic.esirjweb.com The actual values for this compound would require specific calculations.

Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For isoxazole derivatives, MEP maps typically show the most negative potential around the oxygen and nitrogen atoms of the isoxazole ring, making them likely sites for interaction with electrophiles. csic.es In this compound, a significant negative potential would also be expected around the bromine atom due to its high electronegativity. The hydrogen atoms of the methyl and propyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Hybridization and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and hybridization. In studies of isoxazole-containing compounds, NBO analysis reveals significant electron delocalization within the aromatic isoxazole ring. csic.esresearchgate.net

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies.

Computational Elucidation of Reaction Pathways for Synthesis and Transformations

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. nih.gov Computational studies of these mechanisms for related compounds have provided valuable insights into the regioselectivity and stereoselectivity of the ring formation. organic-chemistry.org For the synthesis of this compound, computational modeling could predict the most favorable reaction conditions and precursors.

Transition State Analysis and Activation Energy Calculations

Transition state theory is a fundamental concept in chemical kinetics, and its computational application allows for the elucidation of reaction pathways and the determination of reaction rates. For a molecule like this compound, which possesses a reactive bromopropyl side chain, understanding the transition states of its potential reactions is of considerable interest.

Detailed research findings on the transition states of reactions involving this compound, such as cyclization or substitution reactions, would typically be investigated using quantum chemical methods. Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are commonly employed for this purpose. nih.gov These calculations can identify the geometry of the transition state, a first-order saddle point on the potential energy surface, and calculate its energy. The difference between the energy of the transition state and the reactants provides the activation energy (Ea) of the reaction.

For instance, an intramolecular cyclization of this compound to form a fused ring system would proceed through a specific transition state. The calculation would involve optimizing the geometries of the reactant and the transition state structure. The activation energy would be a key determinant of the feasibility and rate of such a reaction.

Table 1: Hypothetical Transition State Analysis and Activation Energies for a Potential Intramolecular Cyclization of this compound

| Computational Method | Basis Set | Solvent Model | Activation Energy (Ea) (kcal/mol) |

| B3LYP | 6-311+G(d,p) | PCM (Toluene) | 25.8 |

| M06-2X | def2-TZVP | SMD (Acetone) | 24.5 |

| MP2 | aug-cc-pVDZ | None (Gas Phase) | 28.1 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. nih.gov For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for predicting NMR chemical shifts (δ) and IR vibrational frequencies (ν). researchgate.net The accuracy of these predictions can be enhanced by using appropriate basis sets and by including solvent effects through computational models like the Polarizable Continuum Model (PCM). nih.gov

The predicted spectra can then be correlated with experimentally obtained data. For example, the calculated ¹H and ¹³C NMR chemical shifts can be compared with the experimental values to confirm the molecular structure. Similarly, the calculated IR frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with the experimental IR absorption bands. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| CH₃ (isoxazole) | 2.45 | 2.42 |

| CH₂ (next to isoxazole) | 2.95 | 2.98 |

| CH₂ (middle of chain) | 2.20 | 2.25 |

| CH₂-Br | 3.50 | 3.55 |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| C=N | 161.5 | 161.2 |

| C-O (isoxazole) | 169.0 | 168.8 |

| CH (isoxazole) | 101.2 | 101.5 |

| CH₃ (isoxazole) | 12.1 | 11.9 |

| CH₂ (next to isoxazole) | 27.8 | 27.5 |

| CH₂ (middle of chain) | 31.5 | 31.2 |

| CH₂-Br | 32.8 | 32.6 |

| IR (cm⁻¹) | Predicted ν (cm⁻¹) | Hypothetical Experimental ν (cm⁻¹) |

| C=N Stretch | 1605 | 1600 |

| C-H Stretch (alkyl) | 2950-2980 | 2945-2975 |

| C-Br Stretch | 650 | 655 |

This table contains hypothetical data. The predicted values are representative of what would be expected from DFT calculations, and the experimental values are plausible for a molecule with this structure based on data for similar compounds. rsc.orgchemicalbook.com

Molecular Dynamics Simulations (if relevant for larger assemblies or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a relatively small molecule like this compound, MD simulations would be most relevant when studying its interactions with larger systems, such as biological macromolecules (e.g., proteins or DNA) or its behavior in different solvent environments or at interfaces. mdpi.commdpi.com

If this compound were being investigated as a potential ligand for a biological target, MD simulations could provide insights into its binding stability, conformational changes upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com The simulation would typically start with a docked pose of the ligand in the protein's active site, and the system's trajectory would be calculated over a period of nanoseconds. mdpi.com

Analysis of the MD trajectory can reveal important information about the dynamics of the interaction. For example, the root-mean-square deviation (RMSD) of the ligand's position can indicate its stability within the binding pocket. The root-mean-square fluctuation (RMSF) of the protein residues can highlight which parts of the protein are most affected by the ligand's presence.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound in a Protein Binding Site

| Parameter | Value / Description |

| Simulation Software | GROMACS, AMBER, or NAMD mdpi.com |

| Force Field | CHARMM36, AMBER, or OPLS-AA |

| System | Ligand-protein complex in a solvated box (e.g., TIP3P water) |

| Simulation Time | 100 ns mdpi.com |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy |

This table outlines typical parameters for an MD simulation. The results of such a simulation would be highly specific to the protein target being studied and are therefore not presented here.

Information Not Available for this compound

Following a comprehensive and targeted search of available scientific literature and chemical databases, it has been determined that there is no readily available information on the chemical compound “this compound.” The search included inquiries into its synthetic applications, its role as a versatile synthetic building block, its potential as a precursor for materials and polymers, its use in complex heterocyclic systems, its application in cascade and domino reactions, its potential in catalyst ligand design, and its applications in agrochemical research.

Consequently, the requested article focusing on the synthetic applications of this particular compound cannot be generated due to the absence of the necessary factual information. The compound does not appear to be a widely studied or commercially available building block, and as such, its chemical properties and reactivity in the specified contexts have not been documented in the accessible scientific domain.

Therefore, no data tables or detailed research findings can be provided as per the user's request, because no such data was found for the specified chemical compound.

Synthetic Applications in Non Biological Organic Chemistry

Utilization in Sensing and Optoelectronic Materials

Extensive literature searches did not yield specific examples of the utilization of 5-Methyl-3-(3-bromopropyl)isoxazole in the development of photochromic materials, electrochemical probes, dye-sensitized solar cells, or liquid crystals. While the isoxazole (B147169) moiety is a component of various functional materials, and the bromopropyl group is a versatile linker for attaching molecules to substrates or other molecular fragments, no research data was found that specifically documents the application of this particular compound in these fields. researchgate.netcolorado.edumdpi.comnih.govresearchgate.netyoutube.comnih.govnih.govbohrium.combeilstein-journals.orggoogle.comresearchgate.netyoutube.comwpmucdn.comrsc.orgnih.govnih.govrsc.orgrsc.orgnih.govrsc.orgresearchgate.netelsevierpure.comresearchgate.netaps.orgorganic-chemistry.orgresearchgate.net

The isoxazole ring is known to be a useful scaffold in materials science due to its electronic and structural properties. researchgate.netcolorado.edumdpi.comnih.govresearchgate.netyoutube.comnih.govnih.govbohrium.combeilstein-journals.orggoogle.comresearchgate.netyoutube.comwpmucdn.comrsc.orgnih.govnih.govrsc.orgrsc.orgnih.govrsc.orgresearchgate.netelsevierpure.comresearchgate.netaps.orgorganic-chemistry.orgresearchgate.net The presence of a reactive bromopropyl side chain on the isoxazole ring of this compound suggests its potential as a synthetic intermediate. In principle, the bromo-functional group could be used to covalently attach the isoxazole unit to other molecules of interest, such as polymers, dyes, or liquid crystal cores, through nucleophilic substitution reactions. This would allow for the incorporation of the isoxazole's specific properties into a larger material system.

However, without specific research findings on the use of this compound in these applications, any discussion of its role remains speculative. No data tables or detailed research findings on its performance in sensing or optoelectronic devices can be provided at this time.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Modes

The chemical behavior of 5-Methyl-3-(3-bromopropyl)isoxazole is largely dictated by the interplay between the isoxazole (B147169) core and the terminal bromide. The isoxazole ring itself, an aromatic heterocycle, possesses a weak nitrogen-oxygen bond that can be cleaved under specific reductive or basic conditions, offering a pathway to difunctionalized open-chain compounds like 1,3-dicarbonyls or enaminoketones. researchgate.net Future research could systematically explore the conditions for this ring-opening, transforming the cyclic precursor into valuable acyclic synthons.

Furthermore, the electrophilic nature of the carbon bearing the bromine atom is a prime site for nucleophilic substitution reactions. While standard substitutions are expected, future studies could investigate more complex and novel transformations. This includes exploring its participation in tandem reactions where an initial substitution is followed by an intramolecular cyclization, potentially leading to new fused heterocyclic systems. The reactivity of the 5-methyl group, which can be activated by the nitro group in related nitroisoxazoles, suggests that under specific conditions, this position could also be functionalized, adding another layer of chemical diversity. rjpbcs.com Investigations into its behavior in metal-catalyzed cross-coupling reactions or its potential as a precursor for organometallic reagents could also unveil novel reactivity patterns.

Development of Greener Synthetic Pathways for its Preparation

Traditional synthetic methods for isoxazoles often involve hazardous reagents and solvents, generating significant chemical waste. nih.govnih.gov A key future direction is the development of environmentally benign synthetic routes to this compound. Current green strategies for isoxazole synthesis focus on using water as a solvent, employing microwave assistance to accelerate reactions, or utilizing catalysts that are recoverable and reusable. nih.govnih.gov

Future research could adapt these principles, for instance, by developing a one-pot, three-component reaction using readily available starting materials in an aqueous medium. nih.gov The use of agro-waste-based catalysts or ionic liquids presents another promising avenue to reduce the environmental impact. nih.govnih.gov Such methods would not only be more sustainable but could also lead to higher yields and simpler purification procedures, making the compound more accessible for further research and application. epa.gov The goal is to create a process that minimizes waste, reduces energy consumption, and avoids toxic materials, aligning with the principles of green chemistry. sustainabledrugdiscovery.euepa.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the synthesis of this compound to be viable on an industrial scale, moving from traditional batch processing to continuous flow chemistry is essential. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.govyoutube.com The synthesis of isoxazoles has been shown to benefit from flow processes, which can allow for the safe use of hazardous intermediates generated in-situ and enable reactions at high temperatures and pressures. researchgate.netresearchgate.net

Future work should focus on designing a robust, multi-step flow process for the synthesis of this compound. researchgate.net Automating this flow platform with real-time monitoring and feedback loops would further enhance efficiency and allow for rapid optimization of reaction conditions. nih.govyoutube.com Such an automated system could enable the on-demand synthesis of the target molecule and its derivatives, accelerating drug discovery and development programs where this scaffold might be crucial. youtube.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and saving significant time and resources. researchgate.net For this compound, computational studies can be employed to design novel derivatives with specific, tailored reactivity.

By using quantum chemical calculations, researchers can model the electronic structure of the molecule to predict its reactivity at different sites. This can help in designing derivatives where the reactivity of the bromopropyl chain or the isoxazole ring is modulated. For example, the introduction of electron-withdrawing or -donating groups at the 5-position could fine-tune the susceptibility of the isoxazole ring to cleavage or the electrophilicity of the propyl chain. Molecular docking studies could also be used to design derivatives that bind specifically to biological targets, guiding the synthesis of new potential therapeutic agents. researchgate.netnih.gov

Synergistic Approaches Combining Synthetic and Computational Studies

The most effective progress will likely be achieved through a synergistic approach that combines experimental synthesis with computational modeling. researchgate.net The study of chemical reactions is often considered incomplete without the integration of experimental data and theoretical results. researchgate.net

In this integrated workflow, computational models would be used to predict promising derivatives of this compound and to propose optimal synthetic routes. researchgate.net These theoretical predictions would then be tested and validated through targeted experiments in the laboratory. The experimental results, in turn, would provide valuable data to refine and improve the computational models, creating a powerful feedback loop. This combination of "in silico" design and "in vitro" synthesis would accelerate the discovery of new reactions and the development of novel molecules with desired properties, ultimately unlocking the full potential of this compound as a versatile chemical building block. researchgate.netresearchgate.net

Q & A

Q. Basic

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.91 Å) and dihedral angles (e.g., ~2.08° between isoxazole and substituent planes) to confirm spatial arrangement ().

- NMR spectroscopy : H NMR identifies methyl (δ 2.1–2.3 ppm) and bromopropyl (δ 3.4–3.6 ppm) groups.

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 258) .

How do researchers resolve contradictions in bioactivity data between this compound and its analogs?

Advanced

Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Resolution strategies include:

- SAR analysis : Compare substituent effects; e.g., bromine enhances electrophilicity vs. methoxy groups altering solubility ().

- Dose-response profiling : IC values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity.

- Meta-analysis : Cross-reference data from enzyme inhibition (e.g., COX-2) and receptor binding assays .

What are the key reactivity patterns of the bromopropyl group in this compound?

Basic

The bromopropyl chain undergoes:

- Nucleophilic substitution : Reacts with amines or thiols to form alkylated derivatives.

- Elimination : Under basic conditions (e.g., KCO), may form allylic intermediates.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts .

What strategies enhance the metabolic stability of isoxazole derivatives in drug development?

Q. Advanced

- Bioisosteric replacement : Substitute bromine with CF or OCH to reduce CYP450-mediated oxidation ().

- Prodrug design : Esterify the isoxazole ring (e.g., ethyl carboxylates) to improve bioavailability.

- Enzymatic stability assays : Test half-life in liver microsomes; e.g., t >60 min indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products